Cas no 941903-47-5 (N-(4-bromo-3-methylphenyl)-1-(2-chlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

N-(4-bromo-3-methylphenyl)-1-(2-chlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4-bromo-3-methylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
- N-(4-bromo-3-methylphenyl)-1-(2-chlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
-
- インチ: 1S/C20H16BrClN2O2/c1-13-11-15(8-9-17(13)21)23-19(25)16-6-4-10-24(20(16)26)12-14-5-2-3-7-18(14)22/h2-11H,12H2,1H3,(H,23,25)
- InChIKey: JQGCLVMLDOGPQR-UHFFFAOYSA-N
- ほほえんだ: C1(=O)N(CC2=CC=CC=C2Cl)C=CC=C1C(NC1=CC=C(Br)C(C)=C1)=O
N-(4-bromo-3-methylphenyl)-1-(2-chlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2743-0902-3mg |
N-(4-bromo-3-methylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
941903-47-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2743-0902-2μmol |
N-(4-bromo-3-methylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
941903-47-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2743-0902-30mg |
N-(4-bromo-3-methylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
941903-47-5 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2743-0902-75mg |
N-(4-bromo-3-methylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
941903-47-5 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2743-0902-10mg |
N-(4-bromo-3-methylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
941903-47-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2743-0902-10μmol |
N-(4-bromo-3-methylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
941903-47-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2743-0902-1mg |
N-(4-bromo-3-methylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
941903-47-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2743-0902-20mg |
N-(4-bromo-3-methylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
941903-47-5 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2743-0902-40mg |
N-(4-bromo-3-methylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
941903-47-5 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2743-0902-50mg |
N-(4-bromo-3-methylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
941903-47-5 | 90%+ | 50mg |
$160.0 | 2023-05-16 |
N-(4-bromo-3-methylphenyl)-1-(2-chlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide 関連文献
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
7. Back matter
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
N-(4-bromo-3-methylphenyl)-1-(2-chlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamideに関する追加情報
Recent Advances in the Study of N-(4-bromo-3-methylphenyl)-1-(2-chlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS: 941903-47-5)
N-(4-bromo-3-methylphenyl)-1-(2-chlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS: 941903-47-5) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique pyridine-3-carboxamide core structure, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential clinical applications.
One of the key areas of interest in recent research has been the compound's interaction with specific protein targets. Preliminary in vitro studies have demonstrated that 941903-47-5 exhibits high binding affinity to certain enzymes involved in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound acts as a potent inhibitor of a kinase implicated in tumor progression, suggesting its potential as an anti-cancer agent. The study utilized X-ray crystallography to reveal the precise molecular interactions between the compound and the target protein, providing valuable insights for further structural optimization.
In addition to its potential in oncology, recent investigations have explored the compound's utility in neurological disorders. A 2024 preclinical study demonstrated that 941903-47-5 can cross the blood-brain barrier and modulate neurotransmitter systems associated with neurodegenerative diseases. The study, conducted in animal models, showed significant improvement in cognitive function following treatment with the compound, highlighting its potential as a therapeutic candidate for conditions such as Alzheimer's disease.
Pharmacokinetic studies have also been a focus of recent research. A comprehensive analysis published in Drug Metabolism and Disposition in 2024 evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of 941903-47-5. The results indicated favorable oral bioavailability and a manageable metabolic profile, with the primary metabolites being inactive and readily excreted. These findings support the compound's potential for further development as an oral therapeutic agent.
Despite these promising results, challenges remain in the development of 941903-47-5. Recent toxicology studies have identified dose-dependent hepatotoxicity in long-term animal models, prompting researchers to investigate structural modifications to improve safety profiles. Several derivatives of the compound are currently under evaluation, with preliminary data suggesting reduced toxicity while maintaining therapeutic efficacy.
The synthesis and scale-up of 941903-47-5 have also been areas of active research. A 2024 publication in Organic Process Research & Development described an optimized synthetic route that improves yield and reduces production costs. This advancement is particularly significant for facilitating future clinical trials and potential commercialization of the compound.
In conclusion, recent research on N-(4-bromo-3-methylphenyl)-1-(2-chlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (941903-47-5) has revealed its multifaceted potential in drug discovery and development. While challenges such as toxicity and formulation optimization remain, the compound's unique pharmacological profile continues to make it a promising candidate for various therapeutic applications. Future research directions likely include further structural optimization, expanded preclinical testing, and the initiation of early-phase clinical trials to evaluate its safety and efficacy in humans.
941903-47-5 (N-(4-bromo-3-methylphenyl)-1-(2-chlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide) 関連製品
- 2097945-12-3(1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole)
- 2227912-19-6(tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-4,5-dimethoxyphenyl}carbamate)
- 2228987-81-1(2-(3-cyclopropylphenyl)-1-methylpiperazine)
- 936324-14-0(N-4-chloro-3-(trifluoromethyl)phenyl-1H-1,2,3-triazole-5-carboxamide)
- 2228685-94-5(3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol)
- 1261777-90-5(2-Chloro-3'-fluoro-5'-methoxypropiophenone)
- 2228265-92-5(3-bromo-2-ethenyl-5-methylthiophene)
- 852138-21-7(4-butoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzamide)
- 2196077-53-7(1-[4-(2,6-Difluorobenzoyl)-1-piperazinyl]-2-propen-1-one)
- 443683-76-9(Alisol F 24-acetate)




